Levocarnitine Chloride (CAS: 6645-46-1) is the hydrochloride salt of L-carnitine, the biologically active stereoisomer of carnitine. As a quaternary ammonium compound, it is a crucial cofactor in cellular metabolism, primarily responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation and energy production. This fundamental role makes it a key ingredient in pharmaceutical formulations, specialized nutritional products like parenteral nutrition, and as a supplement in cell culture media to support robust cell growth and function. The hydrochloride form provides specific physicochemical properties that are critical for formulation and handling.
Substituting Levocarnitine Chloride with racemic mixtures or other salt forms is often unviable due to critical differences in biological activity and processability. The D-carnitine enantiomer, present in racemic DL-carnitine, is not merely inactive but acts as a competitive inhibitor, blocking the transport and depleting tissue levels of the active L-isomer, which can lead to detrimental physiological effects. Furthermore, alternative salts like L-carnitine L-tartrate or the L-carnitine inner salt exhibit different hygroscopicity, solubility, and pH profiles. These seemingly minor variations can significantly impact material handling, flowability during manufacturing, and the stability of final formulations, making direct substitution in established protocols and production lines unreliable and risky.
The use of racemic DL-carnitine is contraindicated by evidence showing the D-isomer's detrimental metabolic effects. In a low-carnitine tilapia model, dietary supplementation with D-carnitine led to a significant increase in liver lipid content to 20.21%, compared to just 11.97% in the group receiving the biologically active L-carnitine. This demonstrates that the D-isomer not only fails to correct a carnitine deficiency but actively promotes hepatic lipid accumulation, a nearly 70% increase relative to the L-carnitine group.
| Evidence Dimension | Hepatic Lipid Deposition (%) |
| Target Compound Data | 11.97% (L-carnitine group) |
| Comparator Or Baseline | D-carnitine group: 20.21% |
| Quantified Difference | D-carnitine resulted in a 68.8% relative increase in liver lipid content compared to L-carnitine. |
| Conditions | 6-week dietary supplementation in a low-carnitine Nile tilapia model. |
This evidence makes a clear case for procuring the pure L-isomer (levocarnitine) to avoid the counterproductive and potentially toxic effects of the D-isomer present in racemic mixtures.
Levocarnitine Chloride offers a distinct advantage in aqueous solubility compared to its inner salt form, L-carnitine. While technical datasheets specify the solubility of L-carnitine base in PBS (pH 7.2) is approximately 10 mg/mL, Levocarnitine Chloride is documented as being freely water-soluble, allowing for the preparation of much higher concentration stock solutions. For example, parenteral admixtures of Levocarnitine are prepared in concentrations up to 8 mg/mL for infusion, a task facilitated by using a highly soluble salt form like the hydrochloride. This property is critical for developing concentrated liquid formulations, such as intravenous solutions or supplements, where volume constraints are a key consideration.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Freely soluble in water (as Levocarnitine Chloride) |
| Comparator Or Baseline | L-carnitine (inner salt): ~10 mg/mL in PBS (pH 7.2) |
| Quantified Difference | Qualitatively higher solubility, enabling more concentrated stock solutions compared to the inner salt form. |
| Conditions | Aqueous buffer (PBS, pH 7.2) and water for injection. |
For applications requiring high-concentration liquid formats, such as parenteral nutrition or liquid supplements, Levocarnitine Chloride is the more suitable choice due to its enhanced water solubility over the base form.
L-carnitine and some of its derivatives, such as Acetyl-L-carnitine HCl and L-carnitine L-tartrate, are known to be highly hygroscopic, readily absorbing moisture from the atmosphere. This property creates significant manufacturing challenges, including poor powder flowability, clumping, and sticking to machine parts like tablet punches. While quantitative head-to-head data is limited, the known deliquescent property of the L-carnitine base and the documented hygroscopicity of the tartrate and acetylated HCl salts position Levocarnitine Chloride as a potentially more manageable alternative for solid dosage form manufacturing where minimizing moisture uptake is a priority for process stability and reproducibility.
| Evidence Dimension | Hygroscopicity & Handling |
| Target Compound Data | Implied lower hygroscopicity relative to highly problematic alternatives. |
| Comparator Or Baseline | L-carnitine (deliquescent), Acetyl-L-carnitine HCl (highly hygroscopic), L-carnitine L-tartrate (hygroscopic, causes sticking). |
| Quantified Difference | Qualitative improvement in handling and processability by avoiding the severe hygroscopicity issues of common alternatives. |
| Conditions | Solid-state handling during pharmaceutical or nutraceutical manufacturing. |
Choosing Levocarnitine Chloride can mitigate common manufacturing problems like powder clumping and equipment adhesion, leading to more efficient and reliable production of solid dosage forms.
The superior water solubility of Levocarnitine Chloride makes it the ideal choice for preparing high-concentration stock solutions for addition to total parenteral nutrition (TPN) bags. In clinical settings, adding levocarnitine to PN has been shown to improve the rate of triglyceride reduction in patients with hypertriglyceridemia. The chloride salt form ensures rapid and complete dissolution, which is essential for sterile compounding and administration.
For any cell-based research or bioproduction where metabolic function is critical, Levocarnitine Chloride is the required form over racemic mixtures. Its function in fatty acid transport is essential for cellular energy. Using the pure L-isomer prevents the competitive inhibition caused by D-carnitine, ensuring that cells receive the full metabolic benefit without the confounding negative effects of the inactive isomer.
When developing tablets or capsules, Levocarnitine Chloride presents a process advantage over more hygroscopic forms like L-carnitine L-tartrate or the L-carnitine base. Its potentially lower tendency to absorb atmospheric moisture can lead to better powder flow, reduced clumping, and less adhesion to manufacturing equipment, facilitating a more robust and reproducible production process.
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